1-(5-Bromo-2-methoxy-3-nitrophenyl)ethan-1-one
Overview
Description
1-(5-Bromo-2-methoxy-3-nitrophenyl)ethan-1-one is an organic compound with the molecular formula C9H8BrNO4 It is characterized by the presence of a bromine atom, a methoxy group, and a nitro group attached to a phenyl ring, along with an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-2-methoxy-3-nitrophenyl)ethan-1-one typically involves the bromination of 2-methoxy-3-nitroacetophenone. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in a suitable solvent like chloroform or acetic acid. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromo-2-methoxy-3-nitrophenyl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, DMF), and catalysts (e.g., palladium).
Reduction: Reducing agents (e.g., hydrogen gas, metal hydrides), solvents (e.g., ethanol, THF).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).
Major Products:
- Substitution reactions yield derivatives with different functional groups replacing the bromine atom.
- Reduction reactions produce amino derivatives.
- Oxidation reactions result in hydroxylated products.
Scientific Research Applications
1-(5-Bromo-2-methoxy-3-nitrophenyl)ethan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-methoxy-3-nitrophenyl)ethan-1-one involves its interaction with specific molecular targets. The bromine and nitro groups play crucial roles in binding to active sites of enzymes or receptors, leading to inhibition or activation of biological pathways. The methoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular components .
Comparison with Similar Compounds
- 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethan-1-one
- 1-(3-Bromo-2-methoxyphenyl)ethanone
- 2-Bromo-1-(2-nitrophenyl)ethan-1-one
Comparison: 1-(5-Bromo-2-methoxy-3-nitrophenyl)ethan-1-one is unique due to the specific positioning of the bromine, methoxy, and nitro groups on the phenyl ring. This unique arrangement influences its reactivity and interaction with biological targets, making it distinct from other similar compounds .
Biological Activity
Overview
1-(5-Bromo-2-methoxy-3-nitrophenyl)ethan-1-one is an organic compound characterized by the molecular formula . This compound features a bromine atom, a methoxy group, and a nitro group attached to a phenyl ring, along with an ethanone moiety. Its structural characteristics contribute to its biological activity, particularly in enzyme inhibition and receptor binding studies.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of the bromine and nitro groups enhances its ability to bind to active sites of enzymes or receptors, resulting in either inhibition or activation of various biological pathways. The methoxy group is believed to improve the compound's solubility and bioavailability, facilitating its interaction with cellular components.
Enzyme Inhibition
Research indicates that this compound is utilized in studying enzyme inhibition. The unique arrangement of functional groups allows it to interact selectively with enzymes, potentially leading to the development of new therapeutic agents targeting specific pathways.
Antiproliferative Effects
The compound has shown promise in antiproliferative studies. For instance, similar compounds have demonstrated significant activity against various cancer cell lines, highlighting the potential for this compound in cancer research and treatment strategies .
Comparative Analysis
A comparative analysis with similar compounds reveals that this compound possesses distinct properties due to its specific functional groups:
Compound Name | Key Functional Groups | Notable Activity |
---|---|---|
This compound | Bromine, Methoxy, Nitro | Enzyme inhibition, Antiproliferative |
2-Bromo-1-(4-methoxy-3-nitrophenyl)ethan-1-one | Bromine, Methoxy | Less potent in enzyme inhibition |
1-(3-Dimethylamino-2-methoxyphenyl)ethanone | Dimethylamino, Methoxy | Different reactivity profile |
This table illustrates how the positioning and type of functional groups influence the biological activity of these compounds.
Case Studies and Research Findings
Recent studies have explored the biological activity of compounds similar to this compound. For example:
- Anticancer Properties : A study reported that certain nitro-containing compounds exhibited IC50 values ranging from 0.17–2.69 µM against chronic lymphocytic leukemia (CLL) cell lines. These findings suggest that modifications in structure can lead to enhanced biological activity against cancer cells .
- Enzyme Interaction : Another study indicated that compounds with similar structural motifs could effectively inhibit specific enzymes involved in cancer progression, suggesting potential therapeutic applications for this compound in drug development .
Properties
IUPAC Name |
1-(5-bromo-2-methoxy-3-nitrophenyl)ethanone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c1-5(12)7-3-6(10)4-8(11(13)14)9(7)15-2/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSWQZFTEOYXDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)Br)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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